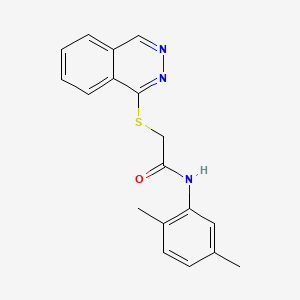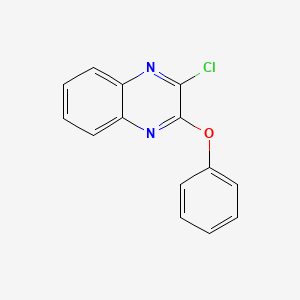
2-Chloro-3-phenoxyquinoxaline
Descripción general
Descripción
2-Chloro-3-phenoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a chlorine atom at the second position and a phenoxy group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenoxyquinoxaline typically involves the reaction of 2-chloroquinoxaline with phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond between the quinoxaline and phenoxy groups . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry or batch reactors. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches are often preferred to minimize waste and reduce the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-phenoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-3-phenoxyquinoxaline derivatives, while oxidation reactions can produce quinoxaline N-oxides .
Aplicaciones Científicas De Investigación
2-Chloro-3-phenoxyquinoxaline has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-phenoxyquinoxaline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparación Con Compuestos Similares
2-Chloro-3-phenoxyquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Chloro-3-methylquinoxaline: Similar in structure but with a methyl group instead of a phenoxy group.
2-Phenoxyquinoxaline: Lacks the chlorine atom at the second position.
Uniqueness
The presence of both the chlorine atom and the phenoxy group in this compound gives it unique chemical properties and biological activities compared to other quinoxaline derivatives .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Propiedades
IUPAC Name |
2-chloro-3-phenoxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-14(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)16-13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPYJFYMBLLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
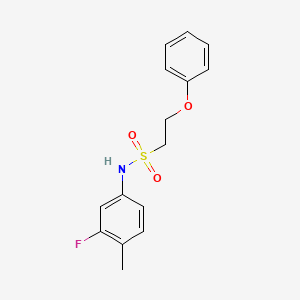
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2931279.png)
![3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2931283.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2931285.png)
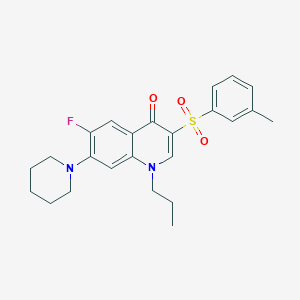
![N-(2,6-dimethylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2931288.png)
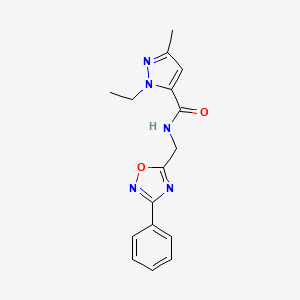
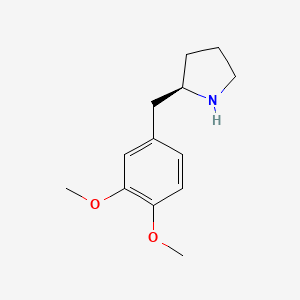
![1-(2-Oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2931291.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)
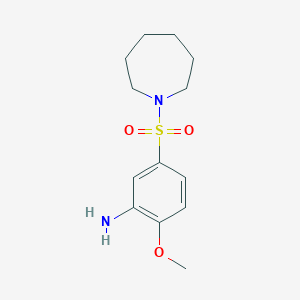
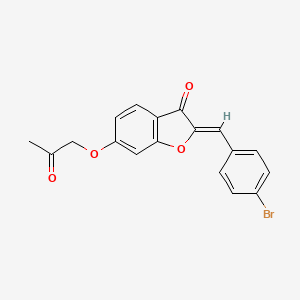
![N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2931296.png)
